Bicyclo[5.2.0]non-1-ene: A Comprehensive Technical Guide
Bicyclo[5.2.0]non-1-ene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[5.2.0]non-1-ene is a strained bicyclic olefin of significant interest in synthetic organic chemistry. Its unique topology, featuring a fusion of a seven-membered ring and a cyclobutene ring, imparts a high degree of ring strain, leading to characteristic reactivity. This document provides a detailed overview of the known chemical properties of Bicyclo[5.2.0]non-1-ene, including its structure, stability, and reactivity. It also outlines general experimental approaches for the synthesis of the bicyclo[5.2.0]nonane core and details the key photochemical reactions of this system. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide incorporates predicted data and information from closely related derivatives to provide a comprehensive understanding of its chemical behavior.
Core Chemical Properties
Bicyclo[5.2.0]non-1-ene, with the chemical formula C₉H₁₄ and a molecular weight of 122.21 g/mol , is a structurally intriguing unsaturated hydrocarbon.[1][2] Its CAS registry number is 65811-17-8.[2][3] The molecule consists of a cycloheptane ring fused to a cyclobutene ring, a configuration that results in considerable ring strain, which is a dominating factor in its chemical reactivity.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | PubChem[1] |
| Molecular Weight | 122.21 g/mol | PubChem[1] |
| Predicted Boiling Point | 180.9 ± 7.0 °C | ChemicalBook |
| Predicted Density | 0.91 ± 0.1 g/cm³ | ChemicalBook |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for the parent Bicyclo[5.2.0]non-1-ene are scarce in publicly available literature. However, data for closely related derivatives and isomers, along with spectral databases, provide insight into the expected spectral characteristics.
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¹H NMR Spectroscopy: Data for the parent compound is not available. For the related Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate, the proton NMR spectrum (400 MHz, CDCl₃) shows signals at δ 6.70 (d, J = 1 Hz, 1H), 3.61 (s, 3H), 2.99 (m, 1H), 2.77 (m, 1H), and a multiplet from 1.77–1.21 (m, 10H).[1] This suggests that for the parent compound, the olefinic proton would likely appear in the downfield region, while the aliphatic protons would produce a complex set of overlapping multiplets.
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¹³C NMR Spectroscopy: Experimental data for the parent compound is not available. For Methyl Bicyclo[5.2.0]non-8-ene-8-carboxylate, the carbon NMR spectrum (100 MHz, CDCl₃) displays peaks at δ 162.6, 148.9, 140.5, 50.6, 46.9, 45.4, 31.6, 29.1, 28.6, 27.9, and 27.7.[1] For the isomer Bicyclo[5.2.0]non-7-ene, a ¹³C NMR spectrum is available on PubChem, though peak assignments are not provided.[4] For the parent Bicyclo[5.2.0]non-1-ene, the olefinic carbons are expected to be in the range of δ 140-150 ppm, with the aliphatic carbons appearing at higher field.
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Mass Spectrometry (MS): A GC-MS spectrum is available for Bicyclo[5.2.0]non-1-ene in the NIST database (NIST Number: 66066). The spectrum shows a top peak at m/z 79, a second-highest peak at m/z 93, and a third-highest at m/z 107.[1]
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Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is available for Bicyclo[5.2.0]non-1-ene.[1] Key absorptions are expected for C-H stretching of the alkene and alkane moieties, and a C=C stretching vibration for the double bond.
Reactivity and Stability
The reactivity of Bicyclo[5.2.0]non-1-ene is largely dictated by the strain inherent in its fused ring system. The cyclobutene ring, in particular, is prone to ring-opening reactions under thermal or photochemical conditions to relieve this strain.
Photochemical Ring-Opening
One of the most well-documented reactions of the bicyclo[5.2.0]nonene system is its photochemical electrocyclic ring-opening. Upon irradiation with ultraviolet light, Bicyclo[5.2.0]non-1-ene and its derivatives undergo a disrotatory ring-opening of the cyclobutene ring to yield isomeric E,E- and E,Z-dienes.[5] For instance, irradiation of bicyclic alkylcyclobutenes, including a bicyclo[5.2.0]non-1-ene derivative, at 214 and 228 nm in hydrocarbon solution leads to the formation of a mixture of diene isomers.[5] This reaction is a key example of a photopericyclic reaction governed by the Woodward-Hoffmann rules.
The restricted torsional mobility about the central C-C bond in the bicyclic system is thought to influence the stereochemical outcome of the reaction.[5] It is proposed that this restriction can activate internal conversion from the initially populated π,R(3s) Rydberg excited state to the π,π* potential energy surface, from which the disrotatory ring opening ensues.[5]
Caption: Photochemical ring-opening of Bicyclo[5.2.0]non-1-ene.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of the parent Bicyclo[5.2.0]non-1-ene are not extensively reported. However, general methodologies for the construction of the bicyclo[5.2.0]nonane framework and its derivatives have been described.
Synthesis of the Bicyclo[5.2.0]nonane Core via [2+2] Cycloaddition
A common strategy for the synthesis of the bicyclo[5.2.0]nonane skeleton involves the intramolecular [2+2] cycloaddition of allene-ynes. This method provides an efficient route to functionalized bicyclo[5.2.0]nona-1,7-dienes.
General Protocol:
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A solution of the appropriate allene-yne precursor, often bearing a phenylsulfonyl group on the allene moiety, is prepared in a high-boiling solvent such as xylene or mesitylene.
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The solution is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired bicyclo[5.2.0]nonadiene derivative.
Caption: General workflow for the synthesis of the bicyclo[5.2.0]nonane core.
Photochemical Ring-Opening of Bicyclo[5.2.0]non-1-ene Derivatives
The photochemical conversion of bicyclo[5.2.0]non-1-ene derivatives to the corresponding dienes is a key reaction.
General Protocol:
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A solution of the Bicyclo[5.2.0]non-1-ene derivative is prepared in a suitable hydrocarbon solvent (e.g., pentane, cyclohexane) in a quartz reaction vessel.
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The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.
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The reaction mixture is irradiated with a UV light source at a specific wavelength (e.g., 214 nm or 228 nm).
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The progress of the reaction is monitored by GC or ¹H NMR spectroscopy.
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Upon completion or reaching the desired conversion, the solvent is carefully removed under reduced pressure to yield the isomeric diene products. Further purification can be achieved by chromatography if necessary.
Logical Relationships in Reactivity
The chemical behavior of Bicyclo[5.2.0]non-1-ene is a direct consequence of its strained structure. The following diagram illustrates the logical relationship between its structural features and its characteristic reactions.
Caption: Relationship between structure and reactivity of Bicyclo[5.2.0]non-1-ene.
Conclusion
Bicyclo[5.2.0]non-1-ene is a strained bicyclic alkene whose chemistry is dominated by reactions that relieve its inherent ring strain. While detailed experimental data on the parent compound is limited, the study of its derivatives has provided significant insights into its reactivity, particularly its propensity to undergo photochemical ring-opening to form cyclononadiene isomers. The synthesis of the bicyclo[5.2.0]nonane core is achievable through cycloaddition reactions, offering a pathway to this interesting class of molecules. Further research into the synthesis and characterization of the unsubstituted Bicyclo[5.2.0]non-1-ene would be highly valuable to the scientific community, providing a more complete understanding of its fundamental chemical properties and unlocking its full potential in synthetic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00123K [pubs.rsc.org]
- 4. Bicyclo[5.2.0]non-7-ene | C9H14 | CID 12729267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
